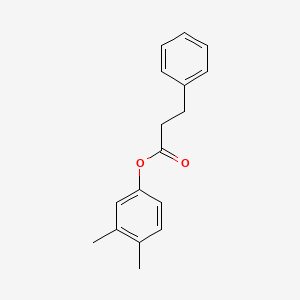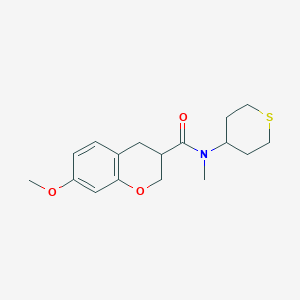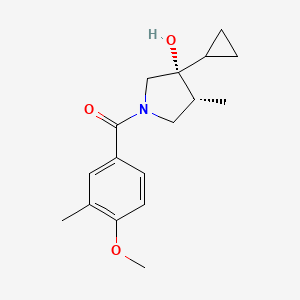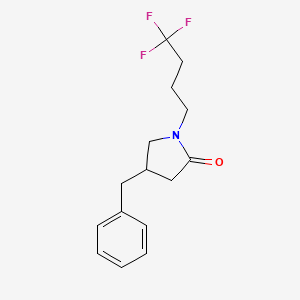
3,4-dimethylphenyl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of compounds similar to 3,4-dimethylphenyl 3-phenylpropanoate often involves multi-step organic reactions, starting from acetoacetic esters or by the reaction of appropriate bromides with palladium(II) acetate and triphenylphosphine in dimethylformamide (DMF) (Lovro Selič et al., 1997; Hongwei Wang & Yimin Hu, 2011).
Molecular Structure Analysis The molecular structure of related compounds features specific arrangements and bondings, such as the formation of linear polymers in the solid state through secondary bonds (F. Edelmann et al., 1998). Crystallographic studies, such as those performed by Wang and Hu (2011), reveal detailed molecular geometries, including the presence of chiral carbon atoms and their implications on the racemic nature of crystals.
Chemical Reactions and Properties Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions. For instance, the reaction with dimethyl phosphite yields dibenzoylmethyl phosphate, with the structure confirmed by x-ray diffraction (N. A. Polezhaeva et al., 1986). Electrochemical reduction in DMF on a vitreous carbon electrode can generate dimeric and trimeric products, indicating a complex reaction pathway involving potential intermediates (C. Luca et al., 1983).
Physical Properties Analysis The physical properties of compounds in this class can be studied through spectroscopic methods, crystallography, and computational chemistry. For example, the crystal structure analysis and density functional theory (DFT) methods provide insights into the hydrogen bonding patterns, contributing to understanding the compound's stability and interactions (R. Kant et al., 2014).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, can be inferred from synthesis reactions and the behavior of structurally similar compounds. Phase transfer catalyzed polymerization and reactions with dimethyl phosphorous acid illustrate the chemical versatility and potential applications of these compounds in polymer science and organic synthesis (V. Percec & James H. Wang, 1991; N. A. Polezhaeva et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,4-dimethylphenyl) 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-8-10-16(12-14(13)2)19-17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEBGMVPVMMZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 3-phenylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)
![3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5628235.png)


![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5628294.png)
